BML-284

Overview

Description

BML-284 is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

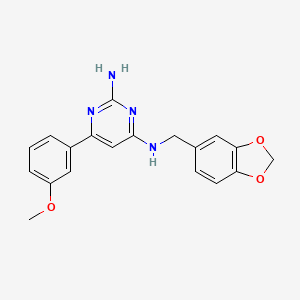

BML-284, also known as N4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine or Wnt Agonist, is a potent and cell-permeable activator of the Wnt signaling pathway . This compound has been the subject of numerous studies due to its potential therapeutic applications.

Target of Action

The primary target of this compound is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in embryonic development and tissue homeostasis .

Mode of Action

This compound acts by inducing TCF-dependent transcriptional activity . It activates the Wnt signaling pathway without inhibiting GSK-3β . The EC50 of this compound, which represents the concentration of the compound that gives half-maximal response, is greater than 700 nM .

Biochemical Pathways

Upon activation of the Wnt signaling pathway, this compound leads to the accumulation of β-catenin in the cytoplasm . This β-catenin then translocates to the nucleus, where it interacts with TCF/LEF transcription factors to regulate the expression of Wnt-responsive genes .

Pharmacokinetics

It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .

Result of Action

The activation of the Wnt signaling pathway by this compound can lead to various cellular effects, depending on the context. For instance, it can promote cell proliferation and migration, and inhibit cell differentiation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other signaling molecules, the cellular context, and the physiological state of the organism can all affect the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BML-284 typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzodioxole and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and base or acid conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

BML-284 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

Reduction: Addition of hydrogen atoms to reduce specific functional groups.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenated precursors with metal catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

BML-284 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activity.

Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

- N4-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)pyrimidine-2,4-diamine

- N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-ethoxyphenyl)pyrimidine-2,4-diamine

Uniqueness

BML-284 stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

BML-284 is a synthetic small molecule that acts as a Wnt signaling activator, primarily known for its role in enhancing β-catenin and TCF-dependent transcriptional activity. This compound has garnered attention in various research contexts, particularly in cancer biology and cellular signaling pathways. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound activates the Wnt signaling pathway without inhibiting glycogen synthase kinase 3 beta (GSK-3β), which is a critical component in the regulation of this pathway. The activation of Wnt signaling is crucial for various cellular processes, including cell proliferation, differentiation, and survival.

Key Features

- CAS Number : 853220-52-7

- EC50 : 0.7 μM

- Solubility : Soluble in ethanol and DMSO to 100 mM

- Purity : > 98% .

Tumor Suppression

Research indicates that this compound can generate tumor-suppressive secretomes from various cancer cell types, including breast, prostate, and pancreatic cancers. The overexpression of β-catenin or administration of this compound leads to the secretion of proteins that inhibit tumor growth . In vivo studies demonstrated that conditioned media from this compound-treated cells reduced tumor growth and bone destruction in mouse models.

Myocilin Expression in Trabecular Meshwork Cells

This compound has been shown to increase myocilin expression in trabecular meshwork (TM) cells. In experiments where TM cells were treated with dexamethasone (Dex), this compound maintained myocilin levels, suggesting that Wnt signaling plays a role in regulating myocilin expression under conditions that mimic glaucoma .

Study on Adipogenesis

In a study focusing on rotator cuff injuries, this compound was used to treat fibro-adipogenic progenitor cells (RCT-FAPs). The results indicated that treatment with this compound limited adipogenic differentiation and improved functional outcomes post-injury by enhancing β-catenin activity .

Gastric Cancer Cell Lines

In gastric cancer research, this compound was utilized to assess its effects on cell proliferation and invasion. The compound partially reversed the effects of other treatments on E-cadherin and N-cadherin expression in cancer cell lines MNK45 and AGS, highlighting its potential role in modulating epithelial-mesenchymal transition (EMT) .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16/h2-9H,10-11H2,1H3,(H3,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABQUVYDAXWUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401339563 | |

| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853220-52-7 | |

| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.